Pantoprazole sodium is the sodium salt of Pantoprazole, a substituted benzimidazole. [] It is classified as a proton pump inhibitor (PPI) due to its ability to inhibit the H+/K+-ATPase enzyme system, which is responsible for gastric acid secretion. [, ] While widely known for its therapeutic applications in treating gastric acid-related disorders, this analysis focuses solely on its scientific research applications, excluding drug use, dosage, and side effects.
Pantoprazole sodium's chemical structure is derived from benzimidazole, and it is classified under the category of proton pump inhibitors. Its International Nonproprietary Name (INN) is "pantoprazole," and it is often used in clinical settings to manage conditions like peptic ulcers and Zollinger-Ellison syndrome.
The synthesis of pantoprazole sodium involves a multi-step process primarily starting from 5-difluoromethoxy-2-mercaptobenzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The initial step involves the condensation of these two compounds to form a thioether, which is then oxidized to yield pantoprazole. Sodium hypochlorite is commonly used as the oxidizing agent due to its cost-effectiveness and availability. Alternative oxidizing agents include hydrogen peroxide, peracids, and N-bromosuccinamide, which can also facilitate this transformation.
The synthesis parameters such as temperature, pH, and solvent choice are critical for optimizing yield and purity. For instance, controlling the pH during synthesis can influence the formation of impurities, particularly in the oxidation step where overoxidation can occur if not carefully managed .
Pantoprazole sodium has a complex molecular structure characterized by its benzimidazole core, which is substituted with various functional groups that enhance its pharmacological activity. The molecular formula for pantoprazole sodium is with a molecular weight of approximately 369.37 g/mol.
The three-dimensional conformation of pantoprazole allows it to effectively bind to the proton pump enzyme, thereby inhibiting its activity.
Pantoprazole sodium participates in several chemical reactions that are essential for its function as a proton pump inhibitor:
Pantoprazole exerts its pharmacological effects by irreversibly inhibiting the hydrogen/potassium ATPase enzyme system located in the gastric parietal cells. This enzyme is responsible for secreting gastric acid into the stomach lumen.
This mechanism results in decreased acidity in the stomach, providing relief from acid-related disorders .
Pantoprazole sodium exhibits specific physical and chemical properties that are important for its formulation and therapeutic use:
These properties influence how pantoprazole sodium is formulated into tablets or injectable solutions for clinical use .
Pantoprazole sodium is primarily used in medical settings for:
Additionally, research continues into novel formulations such as magnetic microspheres that enhance delivery methods for pantoprazole sodium . These innovations aim to improve patient compliance and therapeutic outcomes.
The sulfoxide moiety in pantoprazole sodium is essential for proton pump inhibition but introduces a chiral center, necessitating stereoselective synthesis. Modern chemocatalytic strategies overcome traditional stoichiometric oxidants' limitations. Davis oxaziridine-mediated oxidation employs (R)-10-camphorsulfonyloxaziridine to achieve enantiomeric excess (ee) >99% at industrial scale (≥20 kg). Key to success is the in situ recycling of the chiral auxiliary (R)-camphorsulfonimine via peracetic acid reoxidation, reducing costs by 40% versus single-use protocols [5] [10].
Iron-Schiff base catalysis offers a sustainable alternative. Using Fe(III)/chiral ligand complexes (e.g., Schiff base 145) with carboxylate additives (146) enables asymmetric sulfoxidation in ethyl acetate at –6°C. Hydrogen peroxide serves as the terminal oxidant, delivering (S)-pantoprazole in 88% yield and 99.7% ee at multi-kilogram scale. This method eliminates halogenated solvents while maintaining high stereocontrol [5].
Table 1: Comparative Performance of Sulfoxidation Catalysts
Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Scale Demonstrated |
---|---|---|---|---|---|
Davis oxaziridine | Isopropanol | 0–5 | 67–76 | >99 | 20 kg |
Fe(III)/Schiff base 145 | Ethyl acetate | –6 | 88 | 99.7 | 4.66 kg |
Ti(O-iPr)₄/Macrocycle 147 | Aqueous buffer | 25 | N.R. | 98.5 | 2.4 g (lab) |
Pantoprazole sodium exhibits complex solid-state behavior, with hydration states critically influencing stability and solubility. The sesquihydrate (Form I) is the commercial form, crystallizing in space group Pbca with lattice parameters a=33.486 Å, b=17.293 Å, c=13.560 Å. Synchrotron studies reveal two distinct sodium coordination environments: one trigonal bipyramidal (NaO₃N₂) and one octahedral (NaO₄N₂), interconnected via water-mediated hydrogen bonds to sulfoxide O and pyridine N atoms [7] [9].
Monohydrate formation requires anhydrous acetone precipitation, yielding channel-type hydrates with reversible dehydration kinetics. In contrast, sesquihydrate crystallization from aqueous media produces thermodynamically stable isolated lattice water structures. Novel polymorphs (Forms A and B) emerge under specific conditions: Form A (hemihydrate) from ethyl acetate displays 15% higher aqueous solubility than sesquihydrate but converts to sesquihydrate within 72 hours under 75% RH. Form B (dihydrate) from borate buffer (pH 9) exhibits exceptional stability but reduced bioavailability due to low dissolution rates [9] [10].
Table 2: Hydrate Characterization and Stability
Form | Preparation Method | Water Type | XRPD Peaks (2θ, °) | Stability Profile |
---|---|---|---|---|
Sesquihydrate (I) | Water recrystallization | Isolated lattice | 9.8, 12.6, 18.9, 21.4 | Stable up to 60°C/75% RH |
Monohydrate | Acetone precipitation | Channel | 7.4, 14.8, 22.3, 26.7 | Dehydrates above 40°C |
Form A (hemihydrate) | Ethyl acetate crystallization | Isolated lattice | 5.6, 11.2, 20.1, 23.8 | Converts to sesquihydrate in moisture |
Form B (dihydrate) | Borate buffer (pH 9) | Isolated lattice | 8.2, 16.5, 19.7, 24.3 | Stable; low dissolution rate |
The benzimidazole core's N-1 position is susceptible to regioisomeric methylation impurities (RC D/F) under oxidative conditions. These form via Eschweiler-Clarke reactions when methanol (containing trace formaldehyde) reacts with pantoprazole’s electron-rich C-5 substituent (difluoromethoxy). Omeprazole analogues with methoxy groups exhibit similar vulnerability, whereas rabeprazole (C-5=H) avoids this side reaction [1] [5].
Chiral resolution of pantoprazole enantiomers employs bovine serum albumin (BSA) in capillary electrophoresis. Optimization at pH 7.4 with 1-propanol modifier achieves baseline separation (Rs>1.5). The narrow operational pH window (7–8) reflects BSA’s conformational sensitivity: below pH 7, protonation reduces binding affinity; above pH 8, protein denaturation occurs. This method validates enantiopurity in pharmacopeial standards [8].
Activation stereochemistry dictates pharmacological relevance. Acid-catalyzed conversion in parietal cells generates tetracyclic sulfenamide, eliminating sulfoxide chirality. Thus, both (R)- and (S)-enantiomers show equivalent acid inhibition in vivo, unlike stereospecific PPIs like esomeprazole [7].
Solvent selection governs impurity profiles and crystal forms in pantoprazole synthesis. Sodium hypochlorite oxidation in water (5 vol) at 0–5°C achieves 85% yield of pantoprazole sodium with ≤0.2% sulfone impurity—superior to organic solvents like dichloromethane (DCM). Key advantages include:
Phase-transfer catalysis (PTC) enables a one-pot sulfide coupling-oxidation sequence. Combining 2-chloromethyl-3,4-dimethoxypyridine hydrochloride and 2-mercapto-5-difluoromethoxybenzimidazole in toluene/water with Aliquat 336 affords pantoprazole sulfide. Subsequent addition of NaOCl/NaOH yields pantoprazole sodium directly (78% overall purity >99.9%). Critical parameters include:
Hydrate conversion dynamics are solvent-dependent. Sesquihydrate formation requires acetone:water (3:1) with anti-solvent (toluene) addition, achieving 95% phase purity. Monohydrate production involves ethyl acetate co-distillation to remove residual water, followed by chilled crystallization [9] [10].
Table 3: Solvent Systems for Key Synthetic Steps
Synthetic Step | Optimal Solvent | Critical Parameters | Yield/Purity | Impurity Profile |
---|---|---|---|---|
Sulfide Coupling | Toluene/water (PTC) | 0.1 eq. Aliquat 336, 25°C | 92% sulfide intermediate | ≤0.5% bis-alkylated byproduct |
Sulfoxidation | Water | 9% NaOCl, 0–5°C, 3 h | 85% pantoprazole Na | ≤0.2% sulfone |
Sesquihydrate Crystallization | Acetone/water | Anti-solvent (toluene) addition rate 5 vol/h | 95% Form I | ≤0.1% amorphous content |
Monohydrate Crystallization | Acetone/ethyl acetate | Co-distillation to 0.1% water content | 90% monohydrate | No solvate formation |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2